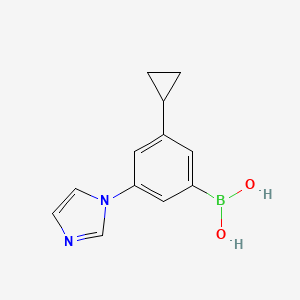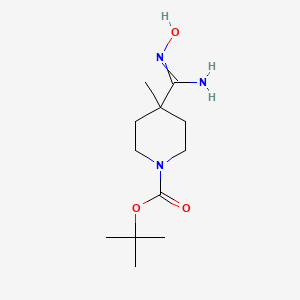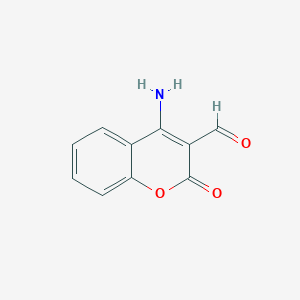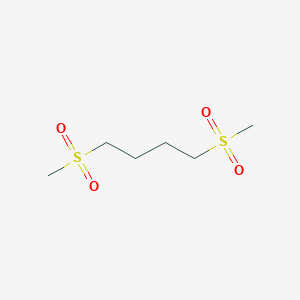
Propan-2-yl pyrrolidine-2-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Pro-Oipr.HCl, also known as L-Proline isopropyl ester hydrochloride, is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . This compound is a derivative of L-Proline, an amino acid, and is often used in various chemical and biological research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Oipr.HCl typically involves the esterification of L-Proline with isopropyl alcohol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification . The general reaction scheme is as follows:
Esterification: L-Proline reacts with isopropyl alcohol in the presence of hydrochloric acid to form L-Proline isopropyl ester hydrochloride.
Industrial Production Methods
In industrial settings, the production of H-Pro-Oipr.HCl can be scaled up using continuous-flow synthesis techniques. This method allows for efficient mixing and thermal control, leading to higher yields and purity . The continuous-flow synthesis involves the same esterification reaction but is conducted in a continuous reactor system.
Análisis De Reacciones Químicas
Types of Reactions
H-Pro-Oipr.HCl undergoes various chemical reactions, including:
Substitution: The ester group can participate in nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst.
Substitution: Nucleophiles such as amines or alcohols, often under basic conditions.
Major Products Formed
Hydrolysis: L-Proline and isopropyl alcohol.
Substitution: Various substituted proline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
H-Pro-Oipr.HCl is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the development of proline-based drugs and pharmaceuticals.
Biological Studies: Employed in studies involving proline metabolism and its role in various biological processes.
Mecanismo De Acción
The mechanism of action of H-Pro-Oipr.HCl is primarily related to its role as a proline derivative. In biological systems, proline plays a crucial role in protein synthesis and structure. The esterification of proline to form H-Pro-Oipr.HCl can influence its reactivity and interactions with other molecules . The molecular targets and pathways involved include:
Protein Synthesis: Incorporation into peptides and proteins.
Enzyme Interactions: Interaction with enzymes involved in proline metabolism.
Comparación Con Compuestos Similares
H-Pro-Oipr.HCl can be compared with other proline derivatives such as:
L-Proline Methyl Ester Hydrochloride: Similar ester derivative but with a methyl group instead of an isopropyl group.
L-Proline Ethyl Ester Hydrochloride: Similar ester derivative but with an ethyl group instead of an isopropyl group.
Uniqueness
The uniqueness of H-Pro-Oipr.HCl lies in its specific ester group, which can influence its reactivity and interactions in chemical and biological systems. The isopropyl group provides different steric and electronic properties compared to methyl or ethyl groups, making it suitable for specific applications.
Propiedades
Fórmula molecular |
C8H16ClNO2 |
|---|---|
Peso molecular |
193.67 g/mol |
Nombre IUPAC |
propan-2-yl pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(2)11-8(10)7-4-3-5-9-7;/h6-7,9H,3-5H2,1-2H3;1H |
Clave InChI |
ZTZSUYHZQHGYOD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1CCCN1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Dihexyl-1,4-bis[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14076972.png)


![1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine, 2,3,3a,4-tetrahydro-, 5,5-dioxide, (3aR)-](/img/structure/B14076983.png)






![2-[2-(Pyridin-3-yl)ethenyl]quinazoline](/img/structure/B14077036.png)

![N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14077049.png)
